4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide
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Overview
Description
4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyridyl group and a piperazinyl-pyridazinyl moiety, making it a molecule of interest for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridyl Intermediate: The initial step involves the synthesis of the 6-methoxy-3-pyridyl intermediate through a series of reactions starting from commercially available pyridine derivatives.
Benzamide Formation: The intermediate is then reacted with 2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenylamine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the piperazinyl-pyridazinyl moiety can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide
- This compound analogs
- Other benzamide derivatives with similar structural motifs
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and provides distinct synthetic advantages in the development of new compounds.
By comparing it with similar compounds, researchers can identify its unique properties and potential advantages in various applications, making it a valuable compound for further study and development.
Biological Activity
The compound 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide (CAS Number: 1103458-91-8) is a complex organic molecule known for its potential biological activities, particularly in the fields of cancer treatment and neurological disorders. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H30N6O3, with a molecular weight of 510.59 g/mol. The structure includes multiple pharmacophores that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C29H30N6O3 |
Molecular Weight | 510.59 g/mol |
CAS Number | 1103458-91-8 |
Purity | NLT 98% |
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study showed that the compound could suppress tumor growth in mice models, indicating its potential as an effective anticancer agent.
Case Study: Apoptosis Induction
A study reported that the compound accelerated apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM, demonstrating its effectiveness in targeting cancer cells . Furthermore, when tested on tumor-bearing mice, it significantly inhibited tumor growth compared to control groups.
Neurological Activity
The compound's structure suggests potential activity against neurological disorders. Similar compounds have been shown to interact with neurotransmitter systems and exhibit neuroprotective effects.
The biological activity may be attributed to several mechanisms:
- Acetylcholinesterase Inhibition: Similar derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial for cognitive function .
- Serotonin Modulation: The compound may influence serotonin levels, potentially enhancing mood and cognitive functions.
Antimicrobial Activity
Emerging studies suggest that this compound may also possess antimicrobial properties, particularly against certain bacterial strains. For example, derivatives with similar structures have shown effectiveness against Staphylococcus aureus with minimal inhibitory concentrations (MIC) in the low micromolar range .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound and related derivatives:
Properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-ylpyridazin-1-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-20-24(19-35-28(36)16-25(18-32-35)34-14-12-30-13-15-34)4-3-5-26(20)33-29(37)22-8-6-21(7-9-22)23-10-11-27(38-2)31-17-23/h3-11,16-18,30H,12-15,19H2,1-2H3,(H,33,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWGJAXMPXZADJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)OC)CN4C(=O)C=C(C=N4)N5CCNCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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